molecular formula C8H17NO B2536146 4-(But-3-en-1-ylamino)butan-1-ol CAS No. 1593812-47-5

4-(But-3-en-1-ylamino)butan-1-ol

Cat. No. B2536146
CAS RN: 1593812-47-5
M. Wt: 143.23
InChI Key: UNXOCCMKVZFNOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“4-(But-3-en-1-ylamino)butan-1-ol” is a complex organic compound. Unfortunately, there is limited information available specifically about this compound . It’s worth noting that it contains functional groups such as an alkene (But-3-en), an amine (ylamino), and an alcohol (butan-1-ol), which could influence its properties and reactivity .


Molecular Structure Analysis

The molecular structure of “4-(But-3-en-1-ylamino)butan-1-ol” would likely be determined by the functional groups present in the molecule. The presence of an alkene, amine, and alcohol group would likely result in a complex three-dimensional structure .

Scientific Research Applications

Gas Separations with Ionic Liquid Membranes

Supported Ionic Liquid Membranes (SILMs) show promising performance in gas separations, such as CO2/N2 and CO2/CH4, under continuous flow mixed gas conditions. The literature suggests considering benchmarks for SILM performance and projecting upper limits based on the physical chemistry of Room Temperature Ionic Liquids (RTILs). Future research directions include exploring SILMs cast from RTILs with smaller molar volumes and using facilitated transport via silver carriers for olefin/paraffin separations. It's highlighted that past attempts to enhance solute/solvent interactions via functionalization did not improve SILM separation performance, indicating a need for future research to focus on solvent/solvent interactions (Scovazzo, 2009).

Aptamers in Bioanalytical Applications

Aptamers, artificial single-stranded DNA or RNA sequences, demonstrate high specificity in binding to targets, making them resemble chemical antibodies. They can be screened via an in vitro process, allowing targeting from small inorganic ions to intact cells, offering advantages over antibodies including amplification through polymerase chain reaction, simple modification, and greater stability. Aptamers are increasingly used in biosensing, diagnostics, and therapeutics. The review suggests continued exploration in bioanalytical applications of aptamers, underlining their potential over traditional antibodies (Iliuk, Hu, & Tao, 2011).

Metallation of π-Deficient Heteroaromatic Compounds

The metallation of π-deficient heterocyclic compounds has seen significant developments, particularly with the study of 3-fluoropyridine metallation regioselectivity. Metallation conditions, including solvent, temperature, and metallating agent, affect the regioselectivity towards producing 2,3- or 3,4-disubstituted pyridines. This review provides insights into optimizing metallation conditions for achieving desired regioselectivity, highlighting the importance of considering both solute/solvent and solvent/solvent interactions (Marsais & Quéguiner, 1983).

Organic Synthesis over Metal Cation-exchanged Clay Catalyst

Recent studies have explored the use of metal cation-exchanged montmorillonite and fluor-tetrasilicic mica as catalysts for various organic syntheses, including alkylation, rearrangement of alkyl phenyl ethers, and oxidation reactions. These clay catalysts demonstrate the potential for reuse, highlighting an environmentally friendly and cost-effective approach to organic synthesis. The review underlines the importance of catalyst selection in enhancing reaction selectivity and efficiency, suggesting further research into clay-based catalysts for sustainable chemical processes (Tateiwa & Uemura, 1997).

Mechanism of Action

The mechanism of action of “4-(But-3-en-1-ylamino)butan-1-ol” is not clear from the available information. It would likely depend on the specific context in which the compound is used .

properties

IUPAC Name

4-(but-3-enylamino)butan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO/c1-2-3-6-9-7-4-5-8-10/h2,9-10H,1,3-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNXOCCMKVZFNOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCNCCCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(But-3-enylamino)butan-1-ol

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